molecular formula C15H19N5O2 B4552855 4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B4552855
M. Wt: 301.34 g/mol
InChI Key: NRLMKEIWSIGMGC-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is a synthetic organic compound that features a benzamide core substituted with a butoxy group and a tetrazole ring

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the production of advanced materials or as a specialty chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Alkylation: The prop-2-en-1-yl group is introduced through an alkylation reaction.

    Amidation: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.

    Butoxylation: The butoxy group is introduced via an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: The benzamide core can participate in substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the prop-2-en-1-yl group.

    Reduction: Reduced forms of any nitro groups present.

    Substitution: Substituted benzamide derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazino)ethyl)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring and the prop-2-en-1-yl group, which can impart distinct chemical and biological properties compared to other benzamide derivatives. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

4-butoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-3-5-11-22-13-8-6-12(7-9-13)14(21)16-15-17-19-20(18-15)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLMKEIWSIGMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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